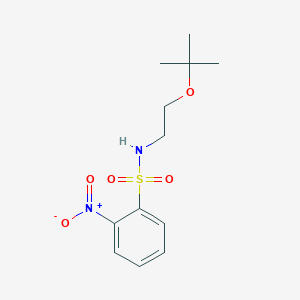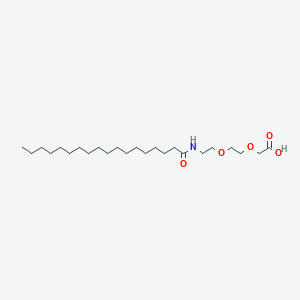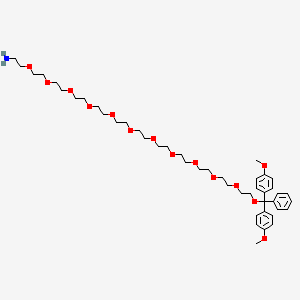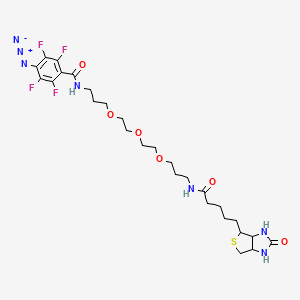![molecular formula C58H106N6O26 B6363049 Maleinimido-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-72-5](/img/structure/B6363049.png)
Maleinimido-PEG(4)-[PEG(4)-OMe]3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Maleinimido-PEG(4)-[PEG(4)-OMe]3” is a chemical compound that belongs to the class of proteins, peptides, or amino acids. It is a heterobifunctional monodisperse poly (ethylene glycol) (PEG) crosslinking agent or spacer . The maleimide functional group reacts with sulfhydryl groups via Michael addition reaction, and the propionic acid functional group reacts with free amines to form amide bonds .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of maleimide PEGylation of sulfhydryls created by the reaction of 2-iminothiolane at surface lysines . This process enables homogenous PEGylation by maleimide-PEG with >80% efficiency and no discernible effect on protein function .
Molecular Structure Analysis
The molecular formula of “this compound” is C58H106N6O26, and it has a molecular weight of 1303.5 g/mol.
Physical and Chemical Properties Analysis
“this compound” is a water-soluble polymer that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule . Its molecular weights vary by the time of the polymerization process .
作用机制
Target of Action
The primary targets of Maleimido-PEG(4)-[PEG(4)-OMe]3, also known as MAL-PEG4-(m-PEG4)3 or Maleinimido-PEG(4)-[PEG(4)-OMe]3, are sulfhydryl groups in proteins and other thiol molecules . These groups play a crucial role in the structure and function of many proteins, and their modification can significantly impact protein activity.
Mode of Action
Maleimido-PEG(4)-[PEG(4)-OMe]3 interacts with its targets through a specific chemical reaction. The maleimide group in the compound reacts specifically and efficiently with reduced sulfhydryls at a neutral pH (around 6.5-7.5) to form stable thioether bonds . This reaction is known as a Michael addition .
Action Environment
The action of Maleimido-PEG(4)-[PEG(4)-OMe]3 is influenced by environmental factors such as pH. The compound reacts most efficiently with sulfhydryl groups at a neutral pH (around 6.5-7.5) . Additionally, the PEGylation of the compound enhances its solubility and stability, which can improve its efficacy in various environments .
未来方向
The future directions of “Maleinimido-PEG(4)-[PEG(4)-OMe]3” could involve its use in various fields, ranging from medical to industrial areas . Its performance extending the elimination half-life of a drug has become the gold standard for nanoscale materials . For pharmaceuticals intended for longer vascular retention (weeks-months), reagents such as mono-sulfone-PEG may be more appropriate .
生化分析
Biochemical Properties
The maleimide groups at either end of the Maleimido-PEG(4)-[PEG(4)-OMe]3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This PEG linker with a maleimide endgroup is applied in sulfhydryl-selective coupling of PEG to proteins and other thiol substrates and for selective scavenging of thiol-containing peptides .
Cellular Effects
The specific details about the cellular effects of Maleimido-PEG(4)-[PEG(4)-OMe]3 are not readily available in the literature. It is known that PEGylated compounds, like Maleimido-PEG(4)-[PEG(4)-OMe]3, can enhance solubility, increase stability, reduce the tendency toward aggregation, and reduce immunogenicity .
Molecular Mechanism
The molecular mechanism of Maleimido-PEG(4)-[PEG(4)-OMe]3 involves the reaction of the maleimide group with free thiols via a Michael addition to form a stable thioether bond . This allows for the connection of biomolecules with a thiol, enabling diverse bioconjugates .
Temporal Effects in Laboratory Settings
The temporal effects of Maleimido-PEG(4)-[PEG(4)-OMe]3 in laboratory settings are not well-documented. It is known that maleimide PEG derivatives undergo hydrolysis at elevated temperatures . Therefore, all maleimide PEG derivatives, including Maleimido-PEG(4)-[PEG(4)-OMe]3, should always be kept at low temperatures in dry conditions .
Metabolic Pathways
The specific metabolic pathways that Maleimido-PEG(4)-[PEG(4)-OMe]3 is involved in are not well-documented. It is known that the maleimide group of Maleimido-PEG(4)-[PEG(4)-OMe]3 can react with a thiol group to form a covalent bond .
Transport and Distribution
The transport and distribution of Maleimido-PEG(4)-[PEG(4)-OMe]3 within cells and tissues are not well-documented. It is known that PEGylated compounds, like Maleimido-PEG(4)-[PEG(4)-OMe]3, can enhance solubility, which may influence its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Maleimido-PEG(4)-[PEG(4)-OMe]3 is not well-documented. It is known that PEGylated compounds, like Maleimido-PEG(4)-[PEG(4)-OMe]3, can enhance solubility, which may influence its localization within the cell .
属性
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKCRKVTXLFLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H106N6O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)

